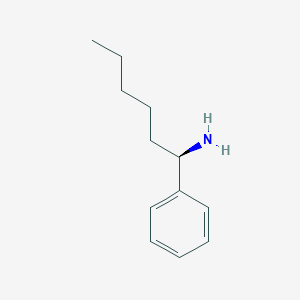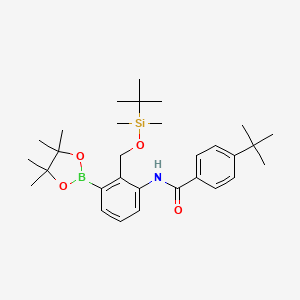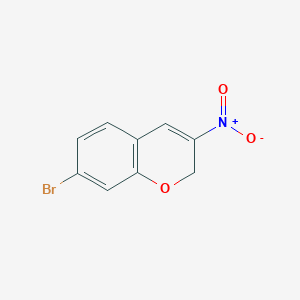![molecular formula C11H13BO5 B13985305 Methyl 3-(1,6-dihydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)propanoate](/img/structure/B13985305.png)
Methyl 3-(1,6-dihydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(1,6-dihydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)propanoate is an organoboron compound with the molecular formula C11H13BO5. This compound is part of the oxaborole family, which is known for its unique structure containing a boron atom within a heterocyclic ring. The presence of boron in these compounds often imparts unique chemical and biological properties, making them of significant interest in various fields of research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(1,6-dihydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)propanoate typically involves the reaction of appropriate boronic acids or esters with suitable organic substrates. One common method includes the condensation of a boronic acid derivative with a dihydroxybenzo compound under controlled conditions to form the oxaborole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis while minimizing by-products and waste .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(1,6-dihydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different boron-containing species.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce various substituted oxaborole derivatives .
Aplicaciones Científicas De Investigación
Methyl 3-(1,6-dihydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)propanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: It has potential therapeutic applications due to its ability to inhibit specific enzymes and pathways.
Mecanismo De Acción
The mechanism by which Methyl 3-(1,6-dihydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)propanoate exerts its effects involves its interaction with molecular targets such as enzymes. The boron atom within the oxaborole ring can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This interaction can disrupt specific biochemical pathways, leading to the compound’s observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Crisaborole: Another oxaborole compound used as a topical treatment for skin conditions.
Tavaborole: An oxaborole antifungal agent used to treat onychomycosis.
Uniqueness
Methyl 3-(1,6-dihydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)propanoate is unique due to its specific structure and the presence of the propanoate group, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C11H13BO5 |
|---|---|
Peso molecular |
236.03 g/mol |
Nombre IUPAC |
methyl 3-(1,6-dihydroxy-3H-2,1-benzoxaborol-3-yl)propanoate |
InChI |
InChI=1S/C11H13BO5/c1-16-11(14)5-4-10-8-3-2-7(13)6-9(8)12(15)17-10/h2-3,6,10,13,15H,4-5H2,1H3 |
Clave InChI |
XURCIHQUTJPECV-UHFFFAOYSA-N |
SMILES canónico |
B1(C2=C(C=CC(=C2)O)C(O1)CCC(=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cyclobutanecarboxylic acid (5-oxo-4,5-dihydro-[1,2,4]triazin-6-ylmethyl)-amide](/img/structure/B13985227.png)

![1,2-Dimethoxy-4-[1-(phenylsulfonyl)ethyl]benzene](/img/structure/B13985242.png)






![1-(cyclopropylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13985285.png)


![2-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]triazole](/img/structure/B13985300.png)
![2-Amino-1-(8-amino-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B13985311.png)
